molecular formula C21H21N7O2 B2874483 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 893307-74-9

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2874483
CAS RN: 893307-74-9
M. Wt: 403.446
InChI Key: VPNOXARJWAVTME-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. This compound has a molecular weight of 367.476 . Other physical and chemical properties could not be found in the available resources .

Scientific Research Applications

Synthesis Methods

Researchers have developed various synthetic routes to create compounds structurally related to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide, exploring their potential applications. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been a focal point due to their pharmacological activities. A study outlined the preparation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating their antimicrobial and hemolytic activity, which suggests a methodological approach to synthesizing related compounds with potential biological activities (Gul et al., 2017).

Antimicrobial Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed that most compounds were active against selected microbial species, indicating the relevance of such structures in developing antimicrobial agents (Gul et al., 2017).

Application in Energetic Materials

Research into the application of 1,2,4-oxadiazole derivatives in energetic materials has shown promising results. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials have been synthesized, characterized, and evaluated for their thermal stabilities and detonation performance, demonstrating the potential use of related structures in the field of energetic materials (Yu et al., 2017).

Antioxidant Activity

The synthesis and biological evaluation of compounds bearing the 1,3,4-oxadiazole moiety have also been explored for their antioxidant activities. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with studies revealing significant antioxidant activity, suggesting the potential of similar compounds in antioxidative applications (Chkirate et al., 2019).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-12-7-9-15(10-8-12)20-24-21(30-26-20)18-19(22)28(27-25-18)11-16(29)23-17-13(2)5-4-6-14(17)3/h4-10H,11,22H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNOXARJWAVTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=C(C=CC=C4C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide

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